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molecular formula C13H16Sn B8644438 Stannane, trimethyl-1-naphthalenyl- CAS No. 944-85-4

Stannane, trimethyl-1-naphthalenyl-

Cat. No. B8644438
M. Wt: 290.98 g/mol
InChI Key: GJINSWLNWKLWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556990

Procedure details

tert-Butyllithium (12.5 ml, 21.25 mmol, 1.7M in pentane) is added dropwise to a stirred solution of 2-bromonaphthalene (2 g, 9.66 mmol) in anhydrous diethyl ether (40 ml) under argon at -78° C. The solution is stirred for 15 min and then treated with a 2.71M solution of trimethyltin chloride in dioxane (4.63 ml, 12.55 mmol). The heterogeneous mixture is warmed to room temperature, diluted with diethyl ether (150 ml) and treated with 10% NH4OH solution (90 ml) for 5 minutes. The two phases are separated and the organic phase is washed with water followed by brine, dried over MgSO4 and concentrated to dryness. The oil is purified by flash silica chromatography (hexane) to give napthyltrimethyl stannane (2.69 g, 95.6%).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.[CH3:17][Sn:18](Cl)([CH3:20])[CH3:19].O1CCOCC1.[NH4+].[OH-]>C(OCC)C>[C:8]1([Sn:18]([CH3:20])([CH3:19])[CH3:17])[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Name
Quantity
4.63 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The oil is purified by flash silica chromatography (hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)[Sn](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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